molecular formula C11H24Cl2N2 B1425912 N-cyclohexylpiperidin-4-amine dihydrochloride CAS No. 1452484-36-4

N-cyclohexylpiperidin-4-amine dihydrochloride

Cat. No. B1425912
M. Wt: 255.22 g/mol
InChI Key: HRWOTYLEULDDJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for N-cyclohexylpiperidin-4-amine dihydrochloride is 1S/C11H22N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h10-13H,1-9H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

N-cyclohexylpiperidin-4-amine dihydrochloride has a molecular weight of 255.23 . The compound’s IUPAC name is N-cyclohexyl-4-piperidinamine dihydrochloride .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • In the field of organic synthesis, N-cyclohexylpiperidin-4-amine derivatives have been used in carbene-catalyzed α-carbon amination of chloroaldehydes. This method provides a route to optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).
    • Another application is in the electrophilic aminations with oxaziridines, where cyclohexylpiperidine derivatives are involved in synthesizing various compounds including azines, hydrazines, and aminodicarboxylic derivatives (Andreae & Schmitz, 1991).
  • Membrane Processes and Solvent Applications :

    • N-cyclohexylpiperidin-4-amine derivatives have been explored as thermolytic draw solutes for osmotically driven membrane processes. These solutes show promise in switchable polarity solvent (SPS) systems, which can be used in water purification and desalination processes (Orme & Wilson, 2015).
  • Chemical Shift Analysis in NMR Spectroscopy :

    • In magnetic resonance chemistry, N-cyclohexylpiperidin-4-amine and its derivatives are subjects of study for understanding the effects of amino groups on chemical shifts in amines. This research is crucial for the accurate prediction of NMR spectra in complex organic molecules (Basso, Gauze, & Abraham, 2007).
  • Pharmaceutical and Fine-Chemical Industries :

    • These compounds are used as building blocks in the synthesis of bioactive molecules. They play significant roles in the creation of various pharmaceuticals, highlighting their versatility in medicinal chemistry applications (Mindt, Walter, Kugler, & Wendisch, 2020).
  • Analytical Chemistry for Corrosion Inhibition :

    • In the analysis of corrosion inhibitors, derivatives of N-cyclohexylpiperidin-4-amine are monitored due to their large-scale use in preventing corrosion in power stations and natural gas storage facilities. Techniques such as TLC after derivatization with specific reagents are applied to determine the concentrations of these amines (Jegorov, Tříska, & Zahradníčková, 1990).

Safety And Hazards

The safety information available indicates that N-cyclohexylpiperidin-4-amine dihydrochloride may be an irritant . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-cyclohexylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h10-13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOTYLEULDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylpiperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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